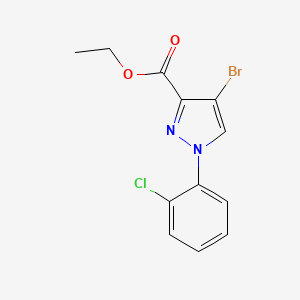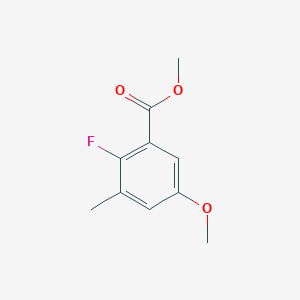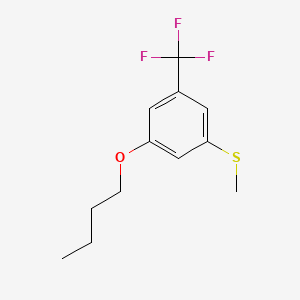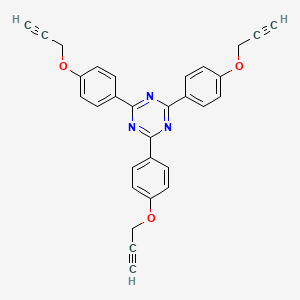
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core and three phenyl groups substituted with prop-2-yn-1-yloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-(prop-2-yn-1-yloxy)phenol under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the hydroxyl groups of the phenol displace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and reduced environmental impact. Supported catalysts and microreactor technologies can be employed to enhance the efficiency and selectivity of the synthesis process .
化学反应分析
Types of Reactions
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines or partially reduced triazine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the development of chemical probes for studying biological systems.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties
作用机制
The mechanism of action of 2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine involves its interaction with molecular targets through its reactive alkyne groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The triazine core can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological activity .
相似化合物的比较
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but with a benzoyl group instead of a triazine core.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a diazirine group, offering different reactivity and applications.
Uniqueness
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine is unique due to its triazine core, which provides a rigid and planar structure, enhancing its stability and reactivity. The presence of three alkyne-substituted phenyl groups further contributes to its versatility in various chemical and biological applications.
属性
分子式 |
C30H21N3O3 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
2,4,6-tris(4-prop-2-ynoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C30H21N3O3/c1-4-19-34-25-13-7-22(8-14-25)28-31-29(23-9-15-26(16-10-23)35-20-5-2)33-30(32-28)24-11-17-27(18-12-24)36-21-6-3/h1-3,7-18H,19-21H2 |
InChI 键 |
YANIIDJLXDASBG-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OCC#C)C4=CC=C(C=C4)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


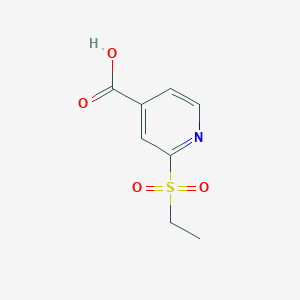
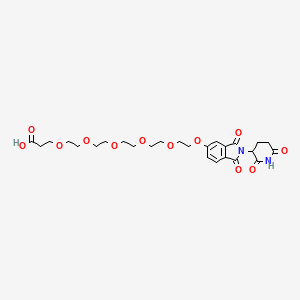

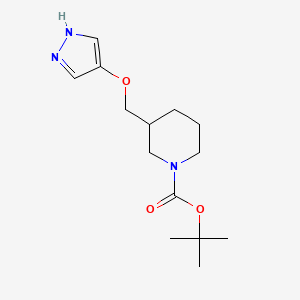
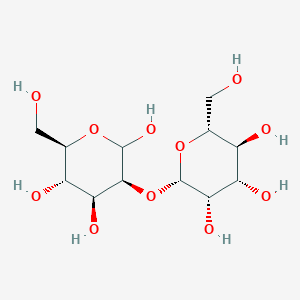
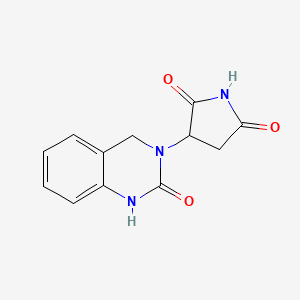
![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)

